[1-(prop-2-en-1-yl)cyclohexyl]methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1-prop-2-enylcyclohexyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-2-6-10(9-11)7-4-3-5-8-10/h2,11H,1,3-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIDQZUNEQIBFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCCCC1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformations of 1 Prop 2 En 1 Yl Cyclohexyl Methanol
Reactivity of the Primary Alcohol Functionality in [1-(prop-2-en-1-yl)cyclohexyl]methanol
The primary alcohol group is a versatile site for various synthetic modifications, including oxidation, derivatization to esters and ethers, and nucleophilic substitution.
The primary alcohol in this compound can be oxidized to form either the corresponding aldehyde, [1-(prop-2-en-1-yl)cyclohexane]-1-carbaldehyde, or the carboxylic acid, [1-(prop-2-en-1-yl)cyclohexane]-1-carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product.
Dess-Martin Periodinane (DMP), a hypervalent iodine reagent, is a particularly effective and mild oxidant for converting primary alcohols to aldehydes. wikipedia.org Its advantages include neutral pH conditions, shorter reaction times, high yields, and tolerance of sensitive functional groups like the alkene in the allyl group. wikipedia.orgorgsyn.org The oxidation mechanism involves the formation of a diacetoxyalkoxyperiodinane intermediate, followed by deprotonation at the alpha-carbon to yield the carbonyl compound. wikipedia.org For the conversion to a carboxylic acid, stronger oxidizing agents or modified conditions with DMP can be employed. rsc.org While DMP is primarily used for aldehyde synthesis, specific protocols can achieve over-oxidation to the carboxylic acid. rsc.org Other common oxidizing agents that can be used include chromium-based reagents or potassium permanganate (B83412).
Table 1: Oxidation Reactions of this compound
| Starting Material | Reagent | Product | Product Class |
|---|---|---|---|
| This compound | Dess-Martin Periodinane (DMP) | [1-(prop-2-en-1-yl)cyclohexane]-1-carbaldehyde | Aldehyde |
| This compound | Potassium Permanganate (KMnO₄) | [1-(prop-2-en-1-yl)cyclohexane]-1-carboxylic acid | Carboxylic Acid |
The hydroxyl group readily undergoes esterification and etherification to produce a variety of derivatives.
Esterification: This reaction typically involves reacting the alcohol with a carboxylic acid or its derivative (such as an acid chloride or anhydride) under acidic conditions. For example, reacting this compound with acetic anhydride (B1165640) would yield [1-(prop-2-en-1-yl)cyclohexyl]methyl acetate. This process is fundamental in synthesizing esters for various applications. googleapis.com
Etherification: Ethers can be synthesized through methods like the Williamson ether synthesis. beilstein-journals.org This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For instance, reacting the sodium alkoxide of this compound with methyl iodide would produce 1-(methoxymethyl)-1-(prop-2-en-1-yl)cyclohexane. Another approach is the acid-catalyzed condensation of two alcohol molecules or the use of metal catalysts, such as iron(III) triflate, to promote ether formation. acs.org
Table 2: Derivatization Reactions of this compound
| Reaction Type | Reactant | Reagent/Conditions | Product |
|---|---|---|---|
| Esterification | Acetic Anhydride | Acid catalyst (e.g., H₂SO₄) | [1-(prop-2-en-1-yl)cyclohexyl]methyl acetate |
| Etherification | 1. Sodium Hydride (NaH) 2. Methyl Iodide (CH₃I) | Tetrahydrofuran (B95107) (THF) | 1-(methoxymethyl)-1-(prop-2-en-1-yl)cyclohexane |
The hydroxyl group is a poor leaving group, but it can be converted into a good one (e.g., water) by protonation under acidic conditions or transformed into other functional groups that are better leaving groups. This enables nucleophilic substitution reactions. A common strategy is to react the alcohol with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to convert it into the corresponding alkyl chloride or bromide. The resulting haloalkane is a versatile intermediate for further synthesis, as the halide is an excellent leaving group that can be displaced by a wide range of nucleophiles.
Table 3: Nucleophilic Substitution of the Hydroxyl Group
| Reagent | Intermediate Leaving Group | Nucleophile (Example) | Final Product (Example) |
|---|---|---|---|
| Thionyl Chloride (SOCl₂) | Chloride (-Cl) | Cyanide (NaCN) | 2-[1-(prop-2-en-1-yl)cyclohexyl]acetonitrile |
| Phosphorus Tribromide (PBr₃) | Bromide (-Br) | Azide (NaN₃) | 1-(azidomethyl)-1-(prop-2-en-1-yl)cyclohexane |
Reactivity of the Allyl Group in this compound
The allyl group's carbon-carbon double bond is a site of high electron density, making it susceptible to attack by electrophiles and a participant in various addition and functionalization reactions.
The double bond of the allyl group can undergo various addition reactions.
Electrophilic Addition: The alkene can react with electrophiles such as hydrogen halides (H-X) or undergo acid-catalyzed hydration. In the case of hydrohalogenation with HBr, for example, the reaction proceeds via a carbocation intermediate. According to Markovnikov's rule, the hydrogen atom adds to the carbon with more hydrogen atoms, and the bromide adds to the more substituted carbon, leading to the formation of {1-[(2-bromopropyl)cyclohexyl]}methanol.
Nucleophilic Addition: While less common for simple alkenes, nucleophilic addition can occur if the double bond is activated, for instance, in conjugate addition reactions. acs.org More relevant to this substrate are reactions that proceed through a different mechanism but result in the addition of a nucleophile, such as hydroboration-oxidation, which achieves an anti-Markovnikov addition of water across the double bond. This would yield {1-[(3-hydroxypropyl)cyclohexyl]}methanol.
Table 4: Addition Reactions at the Allyl Group's Double Bond
| Reaction Type | Reagent(s) | Product | Regioselectivity |
|---|---|---|---|
| Hydrohalogenation | Hydrogen Bromide (HBr) | {1-[(2-bromopropyl)cyclohexyl]}methanol | Markovnikov |
| Hydration (Acid-Catalyzed) | H₂O, H₂SO₄ | {1-[(2-hydroxypropyl)cyclohexyl]}methanol | Markovnikov |
| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | {1-[(3-hydroxypropyl)cyclohexyl]}methanol | Anti-Markovnikov |
The allylic position (the saturated carbon atom adjacent to the double bond) is also a site of significant reactivity.
Allylic Substitution: This involves the substitution of a hydrogen atom at the allylic position. A classic example is allylic bromination using N-bromosuccinimide (NBS) under radical conditions, which would introduce a bromine atom at the allylic carbon.
C-H Activation: Modern synthetic methods allow for the direct functionalization of allylic C-H bonds, avoiding the need for pre-functionalized substrates. rsc.org Catalytic systems based on transition metals like palladium, rhodium, and iridium have been developed for oxidative allylic C-H functionalization. rsc.orgrsc.org These methods enable the introduction of a wide range of nucleophiles (e.g., carboxylates, amines) directly at the allylic position. For example, a palladium-catalyzed reaction could potentially couple the allylic position with a nucleophile, offering a direct route to more complex molecules. These advanced strategies represent a powerful alternative to traditional allylic substitution. rsc.org
Table 5: Allylic Functionalization of this compound
| Reaction Type | Reagent/Catalyst System | Functional Group Introduced | Potential Product |
|---|---|---|---|
| Allylic Bromination | N-Bromosuccinimide (NBS), Light | Bromine | [1-(1-bromo-prop-2-en-1-yl)cyclohexyl]methanol |
| C-H Amination | Pd or Rh catalyst, Amine source | Amino Group | [1-(1-amino-prop-2-en-1-yl)cyclohexyl]methanol |
Cyclization Reactions Initiated by the Allyl Moiety (e.g., Radical Cyclizations, Cyclocondensation Reactions)
The allyl group serves as a key reactive handle for initiating cyclization reactions, enabling the construction of new ring systems fused or spiro-annulated to the parent cyclohexane (B81311) core. These transformations can proceed through various mechanisms, most notably radical pathways.
Radical Cyclizations: The 5-hexenyl radical cyclization is a classic and powerful method for forming five-membered rings, and analogous reactions can be envisioned for substrates like this compound. The generation of a radical at a position tethered to the allyl group can initiate an intramolecular cyclization. While the parent compound itself is not primed for such a reaction, its derivatives are. For instance, if the hydroxyl group is used as an anchor point to introduce a radical precursor, a subsequent 5-exo-trig cyclization onto the allyl double bond would be highly favored, leading to the formation of a spirocyclic cyclopentane (B165970) ring system.
In a related context, studies on the free radical cyclization of compounds with 1,6-diene systems show a strong preference for the formation of cyclopentane derivatives over cyclohexane derivatives. psu.edu This preference is attributed to stereoelectronic factors in the transition state. For isopropenyl chains, cyclization typically leads to six-membered rings. psu.edu Cobalt(II)-based metalloradical catalysis has also been effectively used for the radical bicyclization of allyl azidoformates, constructing fused bicyclic structures through consecutive radical cyclization steps. nih.gov This highlights the potential for developing complex, stereocontrolled cyclizations originating from the allyl group.
Cyclocondensation Reactions: Cyclocondensation reactions involve the formation of a ring through the reaction of two functional groups, with the elimination of a small molecule like water. While the allyl group is not a classic participant in condensations, it can be functionalized to enable such reactions. For example, oxidation of the allyl group to a 1,2-diol or a dicarbonyl compound would install functionalities capable of participating in cyclocondensation with suitable partners (e.g., diamines, hydrazines) to form heterocyclic systems. The synthesis of polyazaheterocycles often relies on the cyclocondensation between 1,3-dielectrophiles and 1,3-dinucleophiles. nih.gov By analogy, derivatizing the allyl group of this compound could generate a suitable dielectrophile for the construction of novel fused heterocycles. nih.govresearchgate.net
Table 1: Overview of Potential Cyclization Reactions
| Reaction Type | Initiating Group | Potential Reagents/Conditions | Expected Product Architecture | Reference Finding |
|---|---|---|---|---|
| Radical Cyclization (5-exo-trig) | Allyl Moiety | Radical initiator (e.g., AIBN), H-donor (e.g., Bu3SnH), after derivatization | Spiro[4.5]decane system | Hexenyl radicals strongly favor cyclopentane formation. psu.edu |
| Metalloradical Bicyclization | Allyl Moiety (as azidoformate) | Cobalt(II) complex catalyst | Fused bicyclic aziridines | Effective for asymmetric intramolecular olefin aziridination. nih.gov |
| Cyclocondensation | Functionalized Allyl Moiety (e.g., diol, dicarbonyl) | 1,2- or 1,3-Dinucleophiles (e.g., ethylenediamine, amidines) | Fused heterocyclic systems (e.g., pyrazines, quinoxalines) | A common approach for synthesizing pyrazinone and quinoxalinone cores. nih.gov |
Cross-Coupling and Coupling Reactions Involving Allylic Substrates
Transition metal-catalyzed cross-coupling reactions are fundamental in C-C bond formation, and the allylic alcohol functionality serves as a versatile substrate for such transformations. These reactions can proceed directly with the alcohol or after its conversion to a more reactive electrophile (e.g., acetate, carbonate, or halide).
Palladium-Catalyzed Reactions: Palladium(0) catalysts are highly effective for the direct allylation of aryl- and alkenylboronic acids using allylic alcohols. rsc.org This process is atom-economical as it avoids the pre-functionalization of the alcohol to a leaving group. The reaction is believed to proceed through a π-allyl palladium intermediate. For a substrate like this compound, this would offer a direct route to couple aryl or vinyl groups at the terminal carbon of the allyl moiety.
Nickel-Catalyzed Reactions: Nickel catalysis provides complementary reactivity. Nickel pincer complexes have been shown to catalyze the cross-coupling of allylic ethers with aryl Grignard reagents, affording allylbenzene (B44316) derivatives in high yields. mdpi.com This reaction also proceeds via a π-allyl nickel intermediate. Furthermore, nickel catalysts enable the three-component carbonylative cross-coupling of allylic alcohols with organoalanes and carbon monoxide at atmospheric pressure to produce β,γ-unsaturated ketones. nih.gov This method is particularly noteworthy as the organoalane acts as both the coupling partner and an activator for the alcohol functional group.
Other Coupling Strategies: Synergistic palladium/copper catalysis has been developed for the allylic cross-coupling of aromatic aldehydes with allylic carbonates. beilstein-journals.org This reaction involves the catalytic formation of a nucleophilic α-silyloxybenzylcopper(I) species which then undergoes a palladium-catalyzed allylic substitution. Applying this to a derivative of this compound could lead to the synthesis of complex homoallylic alcohols.
Cascade and Domino Reactions Involving Both Functional Groups of this compound
Cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, represent a highly efficient synthetic strategy. The dual functionality of this compound makes it an ideal substrate for designing such processes to rapidly build molecular complexity.
Intramolecular and Intermolecular SN2' Cyclizations to Fused Systems
The combination of a nucleophilic hydroxyl group and an electrophilic allyl system (or vice versa) within the same molecule sets the stage for intramolecular cyclizations. By converting the hydroxyl group into a good leaving group, an external nucleophile can attack the allyl moiety in an SN2' fashion. More elegantly, the hydroxyl group itself can act as an internal nucleophile.
For instance, activation of the allyl double bond by an electrophile (e.g., I⁺ from I₂, Br⁺ from NBS) would generate a halonium intermediate. Subsequent intramolecular attack by the pendant hydroxyl group would lead to the formation of a fused tetrahydrofuran or tetrahydropyran (B127337) ring system, specifically an oxaspirocycle. This type of iodoetherification or bromoetherification is a powerful method for constructing cyclic ethers.
A tandem SN2' nucleophilic substitution followed by an oxidative radical cyclization has been developed for aryl-substituted allylic alcohols reacting with 1,3-dicarbonyl compounds. rsc.orgresearchgate.net This process, mediated by Mn(OAc)₃, leads to polysubstituted dihydrofurans, demonstrating how an initial SN2' reaction can be the entry point into a more complex cascade.
Rearrangement Reactions (e.g., Claisen Rearrangement)
Sigmatropic rearrangements, particularly the Claisen rearrangement, offer a powerful way to transform the scaffold of this compound. The classic Claisen rearrangement involves the masterorganicchemistry.commasterorganicchemistry.com-sigmatropic rearrangement of an allyl vinyl ether. masterorganicchemistry.comorganic-chemistry.org To engage the target molecule in this reaction, its hydroxyl group must first be converted into a vinyl ether. This can be achieved through various methods, such as mercuric acetate-catalyzed vinyl ether exchange with ethyl vinyl ether. Upon heating, the resulting allyl vinyl ether would rearrange to produce a γ,δ-unsaturated aldehyde, transforming the C-O bond into a C-C bond and expanding the carbon framework.
Several variants of the Claisen rearrangement start directly from allylic alcohols, making them particularly relevant:
Johnson-Claisen Rearrangement: This reaction involves heating an allylic alcohol with an orthoester (e.g., triethyl orthoacetate) in the presence of a weak acid catalyst. wikipedia.org It proceeds through an in situ-formed ketene (B1206846) acetal (B89532) intermediate, which then rearranges to yield a γ,δ-unsaturated ester.
Ireland-Claisen Rearrangement: This variant involves the reaction of an allylic ester with a strong base (like LDA) and a silylating agent (like TMSCl). wikipedia.org This generates a silyl (B83357) ketene acetal, which rearranges at much lower temperatures than the classic or Johnson-Claisen versions, affording a γ,δ-unsaturated carboxylic acid after workup.
These rearrangements provide stereocontrolled methods for carbon-carbon bond formation, and the geometry of the intermediate ketene acetal can influence the stereochemistry of the newly formed chiral center. organic-chemistry.org
Table 2: Potential Cascade and Rearrangement Reactions
| Reaction Type | Required Modification | Key Reagents | Intermediate | Product Type |
|---|---|---|---|---|
| Intramolecular Haloetherification | None | I2, NaHCO3 or NBS | Halonium ion | Fused/Spirocyclic ether |
| Johnson-Claisen Rearrangement | None | CH3C(OEt)3, H+, Heat | Ketene acetal | γ,δ-Unsaturated ester |
| Ireland-Claisen Rearrangement | Esterification of alcohol | LDA, TMSCl | Silyl ketene acetal | γ,δ-Unsaturated carboxylic acid |
Derivatization Strategies for Modifying this compound for New Chemical Architectures
The modification of this compound can be approached by targeting the hydroxyl group, the allyl group, or both, to generate a library of new compounds with diverse structures and potential applications.
Reactions at the Hydroxyl Group:
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde using mild reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), or further to a carboxylic acid using stronger oxidants like Jones reagent (CrO₃/H₂SO₄).
Esterification/Etherification: Standard procedures can be used to convert the alcohol into a wide range of esters and ethers, which can modify the molecule's physical properties or serve as protecting groups or precursors for further reactions (e.g., Ireland-Claisen rearrangement).
Reactions at the Allyl Group:
Hydrogenation: Catalytic hydrogenation (e.g., H₂, Pd/C) would selectively reduce the double bond to yield [1-(propyl)cyclohexyl]methanol, removing the reactivity of the allyl group.
Epoxidation: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) can convert the alkene into an epoxide, a versatile intermediate for nucleophilic ring-opening reactions to install vicinal functional groups.
Dihydroxylation: Sharpless asymmetric dihydroxylation (or using OsO₄/NMO) would produce the corresponding vicinal diol with potential control over stereochemistry.
Ozonolysis: Reductive (O₃ then Zn/H₂O or Me₂S) or oxidative (O₃ then H₂O₂) workup of the ozonide would cleave the double bond to yield a ketone and formaldehyde (B43269) or a carboxylic acid, respectively, providing a route to significantly alter the carbon skeleton.
These derivatization strategies, combined with the cyclization, coupling, and rearrangement reactions discussed previously, underscore the value of this compound as a versatile building block for the synthesis of complex organic molecules.
Catalytic Methodologies in 1 Prop 2 En 1 Yl Cyclohexyl Methanol Transformations
Transition Metal Catalysis for Selective Transformations
Transition metal catalysts are instrumental in activating the allylic system of [1-(prop-2-en-1-yl)cyclohexyl]methanol, allowing for precise and efficient chemical modifications.
Palladium catalysis is a cornerstone of modern organic synthesis, and its application to allylic alcohols like this compound is well-established. The Tsuji-Trost reaction, a palladium-catalyzed allylic substitution, is a powerful tool for forming carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. wikipedia.org This reaction proceeds through a π-allyl palladium complex, which is then attacked by a nucleophile. wikipedia.orgorganic-chemistry.org The use of phosphine (B1218219) ligands has significantly enhanced the reactivity and selectivity of this transformation. wikipedia.org
In the context of this compound, the hydroxyl group can act as a leaving group, often after in situ activation, to form the key π-allyl palladium intermediate. This intermediate can then react with a variety of nucleophiles. The regioselectivity of the nucleophilic attack is influenced by the steric and electronic properties of both the nucleophile and the ancillary ligands on the palladium catalyst. organic-chemistry.org
Table 1: Key Features of the Tsuji-Trost Reaction
| Feature | Description |
| Catalyst | Typically a Pd(0) source, such as Pd(PPh₃)₄ or generated in situ from a Pd(II) precursor. |
| Mechanism | Involves the formation of a η³ π-allyl palladium complex via oxidative addition. organic-chemistry.org |
| Nucleophiles | A wide range including soft nucleophiles (e.g., malonates, amines, phenols) and, with modified protocols, hard nucleophiles. organic-chemistry.org |
| Regioselectivity | Generally, attack occurs at the less substituted terminus of the allyl system, but this can be tuned by ligands and nucleophile choice. organic-chemistry.org |
| Stereoselectivity | Chiral ligands can be employed to achieve high enantioselectivity. wikipedia.org |
Palladium catalysis also enables the direct functionalization of allylic C-H bonds. While specific examples involving this compound in allylic C-H acylation are not prevalent in the provided search results, the general principles of palladium-catalyzed C-H activation are highly relevant. snnu.edu.cnresearchgate.net These reactions typically involve a directing group to guide the catalyst to the desired C-H bond, followed by oxidative addition and subsequent coupling with a suitable partner. snnu.edu.cn
Nickel catalysts offer a cost-effective and often complementary alternative to palladium for various cross-coupling reactions. rsc.org The Negishi cross-coupling, which pairs organozinc reagents with organic halides or triflates, is a powerful method for C-C bond formation catalyzed by nickel or palladium. organic-chemistry.org For a substrate like this compound, the alcohol could be converted to a suitable leaving group (e.g., a halide or sulfonate) to participate in such couplings. Highly diastereoselective Negishi couplings have been achieved with functionalized cyclohexylzinc reagents, highlighting the potential for stereocontrol in reactions involving cyclohexane (B81311) rings. nih.gov
Nickel-catalyzed carbonylative cyclocondensation reactions represent another important transformation, allowing for the construction of cyclic structures. While specific examples with the target molecule are not detailed, these reactions typically involve the incorporation of carbon monoxide and the formation of multiple new bonds in a single step.
Borylative coupling reactions, which introduce a boryl group into a molecule, are also accessible through nickel catalysis. The resulting organoboron compounds are versatile intermediates for subsequent transformations, such as the Suzuki-Miyaura coupling.
Silver catalysts are known to facilitate various organic transformations, including cyclization and cyclocondensation reactions. rsc.orgrsc.org These reactions often involve the activation of alkynes or allenes, leading to the formation of carbocyclic or heterocyclic rings. While the direct application to this compound is not explicitly detailed, the principles of silver-catalyzed cycloisomerization could potentially be applied to derivatives of this compound.
Iridium catalysts have emerged as powerful tools for allylic substitution reactions, often providing different regioselectivity compared to palladium. organic-chemistry.org Iridium-catalyzed allylic vinylation allows for the direct coupling of allylic alcohols with potassium alkenyltrifluoroborates, offering an atom-economical route to 1,4-dienes. organic-chemistry.org This method is notable for its high site selectivity and enantioselectivity when using chiral ligands. organic-chemistry.orgorgsyn.org
The Krische allylation is another significant iridium-catalyzed transformation that involves the coupling of primary alcohols with π-unsaturated reactants like dienes, allenes, or alkynes. nih.govmdpi.com This process occurs via a transfer hydrogenation mechanism and is highly atom-economical. mdpi.com
Table 2: Comparison of Iridium-Catalyzed Allylic Substitution Methods
| Reaction | Description | Key Features |
| Allylic Vinylation | Direct coupling of allylic alcohols with potassium alkenyltrifluoroborates. organic-chemistry.org | Atom-economical, high site selectivity, and excellent enantioselectivity with chiral ligands. organic-chemistry.orgorgsyn.org |
| Krische Allylation | Hydrogenative coupling of primary alcohols with unsaturated partners (dienes, alkynes). mdpi.com | Forms C-C bonds with the generation of water as the only byproduct; can create multiple stereocenters. nih.govmdpi.com |
Ruthenium catalysts can effect the dehydrogenation of alcohols to form aldehydes or ketones. In the case of allylic alcohols, this can lead to the formation of α,β-unsaturated carbonyl compounds. This transformation is a key step in certain transfer hydrogenation reactions and can be part of a catalytic cycle for other transformations. nih.gov
Acid-Catalyzed Reactions (Lewis and Brønsted Acids) for Allylic Alcohol Activation
Both Lewis and Brønsted acids can activate the hydroxyl group of this compound, facilitating a variety of subsequent reactions.
Lewis acids can coordinate to the oxygen atom of the hydroxyl group, making it a better leaving group and promoting nucleophilic substitution or elimination reactions. They are also employed in a variety of cascade reactions, enabling the rapid construction of complex molecular frameworks from relatively simple starting materials. nih.gov
Brønsted acids can protonate the hydroxyl group, which can then be displaced by a nucleophile or leave as a molecule of water to form a carbocation. rsc.orgnih.gov This carbocationic intermediate can then undergo rearrangement, elimination, or capture by a nucleophile. Brønsted acid catalysis is particularly relevant in tandem condensation and cycloisomerization reactions. rsc.orgnih.gov Chiral Brønsted acids have also been developed to catalyze enantioselective pericyclic reactions and other transformations. elsevierpure.comkaust.edu.sa
Heterogeneous Catalysis in this compound Chemistry (e.g., Acidic Resin Catalysis)
The transformation of this compound can be effectively achieved using heterogeneous catalysts, which offer significant advantages in terms of catalyst separation, reusability, and process simplification. Among these, solid acid catalysts, particularly acidic ion-exchange resins, have demonstrated considerable utility in promoting key intramolecular reactions of unsaturated alcohols.
One of the primary catalytic transformations for a homoallylic alcohol such as this compound is an intramolecular cyclization, also known as intramolecular hydroalkoxylation. This reaction proceeds via an acid-catalyzed mechanism where the hydroxyl group acts as an internal nucleophile, attacking the protonated alkene moiety. This process typically leads to the formation of a cyclic ether. In the case of this compound, this cyclization would result in the formation of a spirocyclic ether, specifically 1-oxa-spiro[5.5]undecane derivatives.
Acidic resins, such as the sulfonic acid-functionalized polystyrene-divinylbenzene copolymer Amberlyst-15, are highly effective catalysts for this type of transformation. The catalytic activity of these resins is attributed to the presence of strongly acidic sulfonic acid groups (-SO₃H) within a solid, porous matrix. These sites can protonate the double bond of the prop-2-en-1-yl group, generating a carbocationic intermediate which is then readily attacked by the tethered hydroxyl group to form the cyclic ether.
Detailed research into the application of heterogeneous catalysts for the cyclization of unsaturated alcohols has provided insights into the efficiency and selectivity of these systems. For instance, studies on structurally analogous unsaturated alcohols have demonstrated the successful synthesis of oxaspirocyclic ethers using solid acid catalysts.
A notable study by Seijo, et al., investigated the tandem cyclization of various unsaturated alcohols using several heterogeneous catalysts, including Amberlyst-15. rsc.org Their findings highlight the effectiveness of acidic resins in promoting these intramolecular cyclizations under relatively mild conditions. The research provides valuable data on the performance of such catalysts, which can be extrapolated to predict the behavior of this compound under similar catalytic conditions.
The table below summarizes the results from the aforementioned study on the cyclization of different unsaturated alcohols, illustrating the yields obtained with Amberlyst-15. This data serves as a strong model for the potential outcomes of the intramolecular cyclization of this compound.
| Substrate (Unsaturated Alcohol) | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 2,2-diallylcyclohexane-1,3-diol | Amberlyst-15 | Dichloromethane | 25 | 24 | 85 |
| 2-allyl-2-(but-3-en-1-yl)cyclohexane-1,3-diol | Amberlyst-15 | Dichloromethane | 25 | 24 | 78 |
| (E)-2,2-bis(but-2-en-1-yl)cyclohexane-1,3-diol | Amberlyst-15 | Dichloromethane | 25 | 24 | 90 |
| 2,2-diallyl-5,5-dimethylcyclohexane-1,3-diol | Amberlyst-15 | Dichloromethane | 25 | 24 | 88 |
The reusability of the acidic resin catalyst is a key feature of this methodology. After the reaction, the solid catalyst can be recovered by simple filtration, washed, and reused in subsequent batches with minimal loss of activity, thereby enhancing the economic and environmental viability of the process. The use of heterogeneous catalysts like acidic resins in the chemistry of this compound represents a green and efficient approach to the synthesis of valuable spirocyclic ethers.
Applications of 1 Prop 2 En 1 Yl Cyclohexyl Methanol in Advanced Organic Synthesis
As a Versatile Building Block for the Construction of Complex Organic Molecules
While the unique structure of [1-(prop-2-en-1-yl)cyclohexyl]methanol, featuring a spirocyclic core, a primary alcohol, and a reactive allyl group, suggests its potential as an intermediate in organic synthesis, no specific examples of its use in the construction of complex molecules were identified in the reviewed literature.
Synthesis of Natural Product Scaffolds and Derivatives (e.g., Strychnos Alkaloids, Terpenes)
There is no direct evidence in the search results to support the use of this compound in the total synthesis of terpenes or Strychnos alkaloids. However, research into the synthesis of the core structure of Strychnos alkaloids has utilized a structurally related isomer.
Specifically, a synthetic strategy for preparing the fused cyclohexane (B81311) and pyrrolidine (B122466) portion of the Strychnos skeleton employed ((1S,2S,4S)-2-((tert-Butyldimethylsilyl)oxy)-4-(prop-1-en-2-yl)cyclohexyl)methanol. jst.go.jp This compound is an isomer, containing a prop-1-en-2-yl group rather than the prop-2-en-1-yl (allyl) group of the subject compound. This research demonstrates the utility of the general cyclohexyl methanol (B129727) scaffold in building portions of these complex natural products. jst.go.jp
Development of Chemical Compound Libraries Utilizing the this compound Core
No information was found regarding the use of this compound or its core structure in the development of chemical compound libraries.
Precursor for the Formation of Heterocyclic Systems (e.g., Furo[2,3-b]pyran-2-ones, Pyrroles)
The available literature does not describe the use of this compound as a direct precursor for the specified heterocyclic systems.
Furo[2,3-b]pyran-2-ones: The synthesis of these heterocycles has been achieved through a Lewis acid-promoted cascade annulation of α-ketoesters with alkynols (compounds containing a carbon-carbon triple bond). google.comnih.gov A relevant patent details the use of (1-(but-3-yn-1-yl)cyclohexyl)methanol, a compound that shares the cyclohexylmethanol core but features a terminal alkyne instead of an alkene. google.com The reaction proceeds through the cycloisomerization of the alkynol, a pathway not directly applicable to the allyl group in this compound. nih.gov
Pyrroles: A common and versatile method for pyrrole (B145914) synthesis is the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. wikipedia.orgorganic-chemistry.org The reviewed literature provides no established synthetic routes to convert this compound into the requisite 1,4-dicarbonyl precursor for this reaction.
Mechanistic and Theoretical Investigations of 1 Prop 2 En 1 Yl Cyclohexyl Methanol Reactions
Detailed Reaction Mechanism Elucidation for Key Transformations
The reactivity of [1-(prop-2-en-1-yl)cyclohexyl]methanol is dominated by transformations involving the hydroxyl and allyl functional groups. Key reactions include oxidation and substitution, each proceeding through distinct mechanistic pathways.
Oxidation Reactions: The tertiary nature of the alcohol at the C-1 position of the cyclohexane (B81311) ring prevents direct oxidation to a ketone or aldehyde without cleavage of a carbon-carbon bond. However, under specific conditions, oxidative cleavage can occur. More commonly, the allyl group is the site of oxidation. For instance, epoxidation of the double bond can be achieved using peroxy acids, while stronger oxidizing agents like potassium permanganate (B83412) could lead to cleavage of the double bond.
Substitution Reactions: The hydroxyl group can be substituted by various nucleophiles, typically under acidic conditions. The mechanism for such reactions is expected to proceed through an SN1-like pathway. Protonation of the hydroxyl group by an acid creates a good leaving group (water). Departure of the water molecule generates a tertiary carbocation. This carbocation is significantly stabilized by resonance due to the adjacent allyl group, which delocalizes the positive charge over two carbon atoms. The nucleophile can then attack either of the carbons sharing the positive charge, although attack at the tertiary carbon is generally favored. The activating effect of the allyl group is well-documented in accelerating S(N)2 reactivity as well, particularly in stabilizing transition states with developing negative charge. nih.gov
Below is a table summarizing the mechanistic features of these key transformations.
| Transformation | Reagent Example | Key Intermediate | Mechanistic Pathway | Primary Product Type |
| Substitution (Hydroxyl -> Halide) | Thionyl chloride (SOCl₂) / Pyridine | Allyl-stabilized carbocation | S(N)1-like | [1-(prop-2-en-1-yl)cyclohexyl]methyl halide |
| Oxidation (Allyl group) | meta-Chloroperoxybenzoic acid (mCPBA) | Epoxide | Electrophilic addition | 1-(oxiran-2-ylmethyl)cyclohexyl]methanol |
| Oxidative Cleavage (Allyl group) | Ozone (O₃), followed by a reducing agent | Ozonide | Ozonolysis | (1-(2-oxoethyl)cyclohexyl)methanol |
This interactive table provides a summary of key reaction mechanisms.
Analysis of Stereochemical Outcomes and Diastereocontrol in Synthetic Pathways
The stereochemistry of reactions involving this compound is primarily dictated by the conformation of the cyclohexane ring and the approach of reagents to the reactive centers. The molecule itself is achiral, but reactions can create new stereocenters, leading to diastereomeric products.
The cyclohexane ring predominantly exists in a chair conformation. The bulky -(CH₂OH) and -(CH₂CH=CH₂) groups at the C-1 position introduce significant steric considerations. In reactions involving the allyl double bond, such as epoxidation or hydroboration, the reagent can approach from either the same face as the methanol (B129727) group (syn-attack) or the opposite face (anti-attack). The preferred trajectory is often governed by minimizing steric hindrance.
For instance, in an epoxidation reaction, the peroxy acid will preferentially approach from the less sterically hindered face of the double bond. The relative orientation of the allyl group with respect to the cyclohexane ring (axial vs. equatorial in different conformations) will influence which face is more accessible. If a chiral catalyst or reagent is used, enantioselective transformations can be achieved, leading to an excess of one enantiomer. mdpi.com
When a reaction creates a new chiral center, and a chiral center already exists in the molecule, a mixture of diastereomers can be formed. lumenlearning.com The principles of diastereoselectivity, such as those described by Cram's model or the Felkin-Ahn model, can be applied to predict the major diastereomer formed in nucleophilic additions to a carbonyl group if one were present adjacent to a stereocenter. youtube.com In the context of this compound, if a reaction were to occur that creates a second stereocenter on the ring, the existing stereocenter at C-1 would direct the stereochemical outcome. The formation of a chair-like transition state is often the determining factor in the diastereoselectivity of reactions such as the ring-opening of cyclohexane epoxides. youtube.com
| Reaction Type | Reagent Approach | Potential Products | Factors Influencing Diastereoselectivity |
| Epoxidation of Allyl Group | Syn vs. Anti to Methanol Group | Diastereomeric epoxides | Steric hindrance from the cyclohexane ring and substituents. |
| Addition to Allyl Group | Axial vs. Equatorial Attack | Diastereomeric addition products | Torsional strain and steric interactions in the transition state. |
| Cyclization Reactions | Intramolecular Attack | Fused-ring systems with defined stereochemistry | Conformational preferences of the transition state. |
This interactive table outlines factors affecting stereochemical outcomes.
Computational Chemistry Approaches (e.g., Density Functional Theory for Conformation and Reactivity)
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for investigating the mechanistic and theoretical aspects of reactions involving this compound. DFT calculations can be used to determine the relative energies of different conformations, map out reaction pathways, and calculate the energies of transition states. dntb.gov.uaresearchgate.net
Conformational Analysis: The first step in a computational study would be a thorough conformational analysis. For this compound, this would involve identifying the low-energy chair conformations of the cyclohexane ring. Key considerations would be the relative energies of conformers where the allyl and methanol groups occupy axial versus equatorial positions, although they are attached to the same carbon. The orientation of the allyl and hydroxyl groups relative to the ring would also be critical. mdpi.com DFT calculations can provide precise geometries and relative Gibbs free energies for these conformers. researchgate.net
Reactivity and Mechanistic Studies: Once the ground-state conformations are established, DFT can be used to model reaction pathways. For example, in the S(N)1 substitution reaction, the entire energy profile can be calculated, including the protonation of the alcohol, the formation of the resonance-stabilized allylic carbocation intermediate, and the final attack by the nucleophile. The calculated activation energies for each step can help to identify the rate-determining step of the reaction. chemrxiv.orgchemrxiv.org Such studies can also elucidate the role of the solvent, which can significantly influence reaction barriers. chemrxiv.org DFT is also employed to calculate thermodynamic and global descriptors of chemical activity, such as ionization potential, electron affinity, and molecular hardness, to compare the reactivity of different molecules or functional groups within a molecule. mdpi.commdpi.com
| Conformer/State | Description | Hypothetical Relative Energy (kcal/mol) (DFT Calculation) |
| Conformer A | Chair, Allyl group pseudo-equatorial | 0.00 (Reference) |
| Conformer B | Chair, Allyl group pseudo-axial | 2.5 |
| Transition State (TS1) | S(N)1 water loss | +15.2 |
| Intermediate (INT1) | Allyl-stabilized carbocation | +5.8 |
| Transition State (TS2) | Nucleophilic attack on carbocation | +8.1 |
This interactive table presents hypothetical energy values from a DFT study for a substitution reaction.
Resonance and Electronic Structure Studies of the Allyl Moiety and its Influence on Reactivity
The allyl group is the defining feature of this compound's electronic structure and reactivity. The presence of the carbon-carbon double bond adjacent to the carbon bearing the methanol group leads to allylic stabilization of intermediates.
Resonance Stabilization: In reactions that generate a carbocation, carbanion, or radical at the allylic position, the charge or unpaired electron is not localized on a single carbon atom. Instead, it is delocalized over the three-carbon π-system of the allyl group through resonance. This delocalization significantly stabilizes the intermediate, lowering the activation energy for reactions that proceed through them. For example, the allylic carbocation formed during an S(N)1 reaction of this compound has two resonance structures, with the positive charge shared between the tertiary carbon of the cyclohexane ring and the terminal carbon of the prop-2-en-1-yl group. This resonance stabilization makes the formation of this carbocation much more favorable compared to a non-allylic tertiary carbocation. This delocalization can be visualized through molecular orbital diagrams, which show the p-orbitals of the three carbons combining to form a delocalized π-system.
Influence on Reactivity: The electronic structure of the allyl group has several consequences for the reactivity of the molecule:
Enhanced S(N)1 and S(N)2 Reactivity: As discussed, the stabilization of the carbocation intermediate enhances S(N)1 reaction rates. The allyl group can also activate S(N)2 reactions by stabilizing the transition state. nih.gov
Acidity of Allylic Protons: The protons on the carbon adjacent to the double bond (the allylic position) are more acidic than typical alkyl protons because the resulting allylic carbanion is stabilized by resonance. pearson.com
Radical Reactions: The C-H bonds at the allylic position are weaker than typical C-H bonds, making them susceptible to radical abstraction. The resulting allylic radical is stabilized by resonance.
| Property | This compound (Allylic) | [1-propylcyclohexyl]methanol (Saturated Analogue) | Electronic Rationale |
| C-O Bond Dissociation Energy | Lower | Higher | Formation of a resonance-stabilized allylic carbocation upon heterolytic cleavage. |
| Rate of S(N)1 Reaction | Faster | Slower | Stabilization of the carbocation intermediate through resonance. |
| Acidity of C-H on adjacent CH₂ | More acidic | Less acidic | Resonance stabilization of the resulting conjugate base (carbanion). |
This interactive table compares the electronic properties and reactivity of the title compound with a saturated analogue.
Future Directions and Emerging Research Opportunities
Development of Sustainable and Green Chemistry Methodologies for [1-(prop-2-en-1-yl)cyclohexyl]methanol Transformations
Future research will likely prioritize the development of environmentally benign methods for synthesizing and transforming this compound, aligning with the principles of green chemistry.
Biocatalysis: Enzymes offer a highly selective and sustainable alternative to traditional chemical reagents. Research into biocatalytic transformations of this compound could focus on:
Enzymatic Oxidation: Flavin-dependent oxidases and other alcohol dehydrogenases could be explored for the selective oxidation of the primary alcohol to the corresponding aldehyde or carboxylic acid under mild, aqueous conditions, avoiding the use of heavy metal oxidants. nih.govrug.nlchemistryforsustainability.org
Biocatalytic Reductions: Carboxylic acid reductases (CARs) coupled with other enzymes could potentially convert derivatives of the title compound into various functionalized alcohols, showcasing the power of multi-enzyme cascade reactions. rsc.orgrsc.org
Kinetic Resolution: Should chiral analogues of the compound be synthesized, ketoreductases or lipases could be employed for the kinetic or dynamic kinetic resolution to produce enantiomerically pure alcohols, which are valuable in pharmaceutical synthesis. nih.govresearchgate.net
Mechanochemistry and Alternative Energy Sources: Mechanochemical methods, which use mechanical force to drive reactions, offer a path to solvent-free or low-solvent synthesis. mdpi.com Investigating the mechanochemical synthesis of this compound via allylation of cyclohexanecarbaldehyde using reagents like potassium allyltrifluoroborate could significantly reduce solvent waste. nih.gov Furthermore, exploring photocatalytic reactions could unlock new, energy-efficient transformation pathways.
Green Catalysis and Solvents: The development of heterogeneous catalysts for key transformations represents a significant green advancement. For instance, palladium-based catalysts have been developed for the aerobic oxidation of sterically hindered alcohols like cyclohexyl methanol (B129727) to carboxylic acids in aqueous media. acs.org Similarly, salt-free nickel-catalyzed α-allylation reactions of ketones using allyl alcohol directly could provide a more atom-economical synthesis route. rsc.org The use of water as a reaction solvent, where feasible, remains a primary goal for greening synthetic processes involving this compound. pnas.org
Table 1: Examples of Green Chemistry Approaches Applicable to Allylic Alcohol Systems
| Methodology | Transformation | Key Features | Potential Application to Target Compound |
|---|---|---|---|
| Biocatalysis (Oxidases) | Selective Oxidation of Alcohols | Uses O2 as oxidant; mild, aqueous conditions; high selectivity. nih.govrug.nl | Conversion of the primary alcohol to aldehyde or carboxylic acid. |
| Mechanochemistry | Allylation of Carbonyls | Solvent-free or liquid-assisted grinding (LAG); energy-efficient. mdpi.comnih.gov | Sustainable synthesis of the parent compound. |
| Heterogeneous Catalysis (e.g., Pd/Bi/Te) | Aerobic Oxidation | Recyclable catalyst; uses air as oxidant; effective for hindered alcohols. acs.orgorganic-chemistry.org | Oxidation of the primary alcohol to a carboxylic acid derivative. |
| Homogeneous Catalysis (e.g., Ni-dppf) | Salt-Free α-Allylation | Neutral conditions; no salt byproducts; high atom economy. rsc.org | Alternative green synthesis of the parent compound. |
Exploration of Novel and Undiscovered Reactivity Patterns for the Compound
The juxtaposition of the allyl group and the sterically hindered primary alcohol invites the exploration of novel reactivity beyond simple functional group transformations.
Allylic C-H Functionalization: A significant frontier is the direct functionalization of the allylic C-H bonds. Transition metal catalysis, particularly with group 9 Cp* complexes, has shown promise for allylic C-N, C-O, and C-C bond formation on various olefins. nih.gov Applying these methods to this compound could lead to a range of novel derivatives functionalized at the terminal end of the allyl group, a transformation not readily achievable through classical methods. acs.org
Radical-Mediated Transformations: Exploring transition metal-catalyzed reactions that proceed through radical intermediates could unlock new bond-forming strategies. rsc.org Such pathways could enable the coupling of the allyl moiety with partners that are incompatible with traditional ionic mechanisms.
Catalytic Rearrangements: The allyl alcohol motif can undergo various transition metal-catalyzed isomerizations and rearrangements. researchgate.net Investigating these reactions could transform the compound into valuable carbonyl derivatives or other isomeric structures, expanding its synthetic utility.
Direct Activation of the Alcohol: Advanced catalytic systems that enable the direct use of the alcohol as a leaving group in substitution reactions, for instance in palladium-catalyzed aminations, represent a highly atom-economical approach. mdpi.com Computational studies suggest that co-catalysts like urea (B33335) can facilitate the rate-limiting C-O bond cleavage through a hydrogen-bonding network, a concept that could be applied here. mdpi.com
Integration of this compound into Cutting-Edge Total Synthesis Endeavors
The synthesis of complex natural products often relies on the strategic use of highly functionalized building blocks. This compound, with its dense array of functional groups and a stereochemically rich core, is a prime candidate for such applications.
As a Linchpin in Convergent Syntheses: The hydroxyl group can be used as a handle to link the molecule to other fragments, while the allyl group remains available for subsequent, complexity-generating transformations.
Intramolecular Cycloadditions: The allyl group is a versatile participant in cycloaddition reactions. For instance, after modification of the alcohol moiety into a diene, an intramolecular Diels-Alder (IMDA) reaction could be triggered to rapidly construct complex polycyclic frameworks. rsc.org Photochemical [2+2] cycloadditions involving the allyl group could also be used to generate strained cyclobutane (B1203170) rings, which are precursors to a variety of natural product skeletons. nih.gov
C-H Functionalization in Complex Settings: The principles of late-stage C-H functionalization, which are revolutionizing natural product synthesis, could be applied to intermediates derived from the title compound. rsc.org This strategy allows for the installation of functional groups on the cyclohexane (B81311) ring or the allyl moiety after the main carbon skeleton has been assembled, increasing synthetic efficiency.
Table 2: Potential Applications in Advanced Synthesis Strategies
| Synthetic Strategy | Role of this compound | Resulting Structural Motif |
|---|---|---|
| Intramolecular Diels-Alder (IMDA) | Serves as a precursor to a tethered diene-dienophile system. | Fused or bridged polycyclic systems. rsc.org |
| Photochemical [2+2] Cycloaddition | The allyl group acts as the alkene component. | Cyclobutane-containing structures. nih.gov |
| Palladium-Catalyzed Allylic Alkylation | The allyl group participates in C-H alkylation to form a diene, which then undergoes a Diels-Alder reaction. | Tricyclic cores common in alkaloids. acs.org |
| Late-Stage C-H Functionalization | The cyclohexane or allyl scaffold is modified in the final steps of a synthesis. | Highly oxidized or functionalized complex molecules. rsc.org |
Investigations into Structure-Reactivity Relationships for Rational Design of Derivatives
A fundamental understanding of how the compound's three-dimensional structure influences its reactivity is crucial for designing new derivatives with tailored properties.
Conformational Analysis: The 1,1-disubstituted cyclohexane ring exists in a dynamic equilibrium of chair conformations. In one conformer, the allyl group is axial and the hydroxymethyl group is equatorial, and this flips in the other. libretexts.orglibretexts.org The steric hindrance imposed by the axial substituent will significantly impact the accessibility of each functional group to catalysts or reagents. Computational studies using Density Functional Theory (DFT) can be employed to quantify the energy differences between these conformers and model transition states to predict reaction outcomes. escholarship.org
Design of Chiral Auxiliaries: The rigid cyclohexane scaffold is a common feature in many successful chiral auxiliaries. sigmaaldrich.com By modifying the hydroxymethyl and allyl groups, new chiral auxiliaries could be designed. For example, converting the alcohol to a chiral ether or ester could allow the compound to direct the stereochemistry of reactions such as alkylations or aldol (B89426) additions performed on a substrate temporarily attached to it. wikipedia.orgsigmaaldrich.com
Systematic Derivatization: A systematic investigation into how electronic and steric modifications affect reactivity can guide the rational design of new molecules. For example, structure-activity relationship (SAR) studies, similar to those performed on cyclohexyl-based pharmaceutical modulators, could be conducted. nih.govnih.gov This would involve synthesizing a library of derivatives—by altering substituents on the allyl group or converting the alcohol to other functional groups—and quantitatively assessing their performance in specific catalytic reactions or biological assays.
Q & A
Q. What are the optimal synthetic routes for [1-(prop-2-en-1-yl)cyclohexyl]methanol to minimize side reactions?
Methodological Answer: The synthesis typically involves introducing the allyl (prop-2-en-1-yl) group to a cyclohexanol derivative. A validated approach includes using allyl tributyl stannane as a nucleophile in stereoselective additions to carbonyl precursors, followed by reduction to the alcohol . Optimizing reaction conditions (e.g., temperature control at 0–5°C, inert atmosphere) reduces side reactions like polymerization of the allyl group. Post-synthesis purification via silica gel chromatography (hexane/ethyl acetate gradient) effectively isolates the product from byproducts such as unreacted starting materials or diastereomers.
Q. How can spectroscopic techniques (NMR, IR) reliably characterize this compound?
Methodological Answer:
- NMR : Use NMR to identify the allylic protons (δ 5.0–5.8 ppm, multiplet) and cyclohexyl methine protons (δ 1.2–2.5 ppm). NMR confirms the alcohol carbon (δ 60–70 ppm) and allyl carbons (δ 115–125 ppm).
- IR : The hydroxyl stretch (3200–3600 cm) and C=C stretch (1640–1680 cm) are critical markers.
For stereochemical assignment, nuclear Overhauser effect (NOE) experiments or X-ray crystallography (using SHELXL ) are recommended to resolve spatial arrangements.
Q. What challenges arise in isolating stereoisomers of this compound?
Methodological Answer: Stereoisomerism due to the cyclohexyl ring’s chair conformers and allyl group orientation necessitates chiral separation techniques. High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., amylose or cellulose derivatives) effectively resolves enantiomers. Alternatively, derivatization with chiral resolving agents (e.g., Mosher’s acid) followed by NMR analysis can confirm enantiomeric purity .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in catalytic systems?
Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s electronic structure to predict sites of nucleophilic/electrophilic attack. For example, the allyl group’s π-electrons are susceptible to electrophilic additions, while the hydroxyl group may participate in hydrogen bonding or oxidation. Solvent effects (polarizable continuum models) and transition-state analysis (IRC calculations) further refine reaction pathways .
Q. How should researchers address contradictions in spectroscopic data for this compound?
Methodological Answer: Contradictions between NMR and X-ray data often arise from dynamic processes (e.g., ring flipping in cyclohexane). Variable-temperature NMR (VT-NMR) can detect conformational exchange by observing signal coalescence. For crystallographic discrepancies, re-refinement using SHELXL with twinning corrections or alternative space group assignments resolves structural ambiguities . Cross-validation with mass spectrometry (HRMS) and IR ensures consistency across datasets.
Q. What strategies enable efficient crystal structure determination of this compound derivatives?
Methodological Answer:
- Data Collection : Use high-resolution single-crystal X-ray diffraction (Cu-Kα or Mo-Kα radiation).
- Structure Solution : Employ SHELXT for automated space group determination and initial phase estimation .
- Refinement : Apply SHELXL with anisotropic displacement parameters for non-hydrogen atoms. For disordered allyl groups, PART instructions and restraints (DFIX, SIMU) improve model accuracy .
Validation tools (e.g., PLATON) check for missed symmetry or twinning.
Q. How can reaction mechanisms involving this compound be validated experimentally?
Methodological Answer: Isotopic labeling (e.g., in the hydroxyl group) tracks oxygen transfer in oxidation reactions. Kinetic studies (UV-Vis monitoring) and trapping intermediates (e.g., using TEMPO for radical pathways) provide mechanistic evidence. For stereochemical outcomes, asymmetric synthesis with chiral catalysts (e.g., BINOL-derived ligands) coupled with enantiomeric excess (ee) measurement via chiral HPLC confirms pathway specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
